molecular formula C11H14N2 B8721447 Dimethylaminomethylbenzylcyanide CAS No. 2873-99-6

Dimethylaminomethylbenzylcyanide

Cat. No. B8721447
M. Wt: 174.24 g/mol
InChI Key: ZTNOFXWFGLEHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124326

Procedure details

In a 1 liter round bottomed flask with condenser and thermometer 8.2 g of 4-bromomethylbenzylcyanide are dissolved in 453 ml methanol and cooled to +3° C. At this temperature 12.7 ml of 40% dimethylamine solution are added drop-by-drop. The solution is subsequently stirred for 1/4 hour at +5° C. and 2 hours at room temperature. The reaction sequence is controlled by means of thin-layer chromatography (0.57 ml of specimen+0.43 ml methanol: eluent n-butanol: acetic acid: water=4:1:1; v/v; 10 μl coating; HPTLC finished plated diatomaceous earth 60 F 254). Following removal of the volatile components is a rotary evaporator (20 torr, 40° C. bath temperature) the residue is absorbed in 20 ml 1N hydrochloric acid and extracted with a total of 150 ml of diethyl ether. The clear, aqueous phase is treated with 30 ml of 1N sodium hydroxide solution (ice cold) and extracted subsequently with 250 ml of diethyl ether. The organic phase is washed to neutrality with a saturated solution of common salt, dried with sodium sulfate and evaporated to dryness in a rotary evaporator (30° C. bath temperature, 20 torr).
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.2 g
Type
reactant
Reaction Step Five
Quantity
453 mL
Type
solvent
Reaction Step Five
Quantity
0.43 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH2:4](O)CCC.C(O)(=O)C.O.BrC[C:16]1[CH:24]=[CH:23][C:19]([CH2:20][C:21]#[N:22])=[CH:18][CH:17]=1>CO>[CH3:1][N:2]([CH2:4][CH:20]([C:21]#[N:22])[C:19]1[CH:18]=[CH:17][CH:16]=[CH:24][CH:23]=1)[CH3:3]

Inputs

Step One
Name
Quantity
12.7 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
8.2 g
Type
reactant
Smiles
BrCC1=CC=C(CC#N)C=C1
Name
Quantity
453 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0.43 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is subsequently stirred for 1/4 hour at +5° C. and 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to +3° C
CUSTOM
Type
CUSTOM
Details
removal of the volatile components
CUSTOM
Type
CUSTOM
Details
a rotary evaporator (20 torr, 40° C. bath temperature) the residue
CUSTOM
Type
CUSTOM
Details
is absorbed in 20 ml 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with a total of 150 ml of diethyl ether
ADDITION
Type
ADDITION
Details
The clear, aqueous phase is treated with 30 ml of 1N sodium hydroxide solution (ice cold)
EXTRACTION
Type
EXTRACTION
Details
extracted subsequently with 250 ml of diethyl ether
WASH
Type
WASH
Details
The organic phase is washed to neutrality with a saturated solution of common salt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in a rotary evaporator (30° C. bath temperature, 20 torr)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN(C)CC(C1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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